7-(2,5-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one
Description
7-(2,5-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a complex organic compound that belongs to the class of fused ring heterocycles
Properties
IUPAC Name |
11-(2,5-dimethoxyphenyl)-4-methyl-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c1-9-17-16-19-18-14-11(22(16)20-9)6-7-21(15(14)23)12-8-10(24-2)4-5-13(12)25-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPGCHQUYZQGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C(=O)N(C=C3)C4=C(C=CC(=C4)OC)OC)N=NC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2,5-dimethoxybenzaldehyde with 2-methylpyridine-3-carboxylic acid hydrazide, followed by cyclization and oxidation steps. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted reactions, and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(2,5-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-(2,5-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound is used in the development of advanced materials with specific electronic, optical, or mechanical properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 7-(2,5-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT): Known for its high energy and thermal stability.
1,2,4-triazolo[5,1-c][1,2,4]triazine-fused compounds: These compounds share similar structural features and are studied for their energetic properties.
Uniqueness
7-(2,5-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one stands out due to its specific substitution pattern and the presence of the dimethoxyphenyl group, which imparts unique electronic and steric properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
